molecular formula C10H13NO3 B590225 Methyl 4-methoxy-5,6-dimethylnicotinate CAS No. 1314982-27-8

Methyl 4-methoxy-5,6-dimethylnicotinate

Cat. No.: B590225
CAS No.: 1314982-27-8
M. Wt: 195.218
InChI Key: GGJHECRMGSQBBV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5,6-dimethylnicotinate (CAS 1314982-27-8) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a yellow liquid at room temperature, soluble in chloroform, dichloromethane, and methanol. This compound serves as a critical intermediate in the synthesis of omeprazole, a proton-pump inhibitor used to treat gastrointestinal disorders . Its structure features a methoxy group at position 4, methyl groups at positions 5 and 6, and a methyl ester at position 3, contributing to its unique reactivity and applications in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-7(2)11-5-8(9(6)13-3)10(12)14-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJHECRMGSQBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-5,6-dimethylnicotinate typically involves the esterification of 4-methoxy-5,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-5,6-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-formyl-5,6-dimethylnicotinate or 4-carboxy-5,6-dimethylnicotinate.

    Reduction: Formation of 4-methoxy-5,6-dimethylnicotinol.

    Substitution: Formation of 4-amino-5,6-dimethylnicotinate or 4-thio-5,6-dimethylnicotinate.

Scientific Research Applications

Methyl 4-methoxy-5,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5,6-dimethylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nicotinate ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,4-Dichloro-5,6-Dimethylnicotinate

Key Differences :

  • Substituents : Chlorine atoms at positions 2 and 4 instead of methoxy/methyl groups.
  • Synthesis : Prepared via deoxygenative chlorination using POCl₃ under controlled conditions .
  • Reactivity : The electron-withdrawing chlorine substituents enhance electrophilic substitution reactivity compared to the electron-donating methoxy group in the parent compound.
  • Applications : Used in synthesizing chloropyridines, which are precursors for agrochemicals and pharmaceuticals .

5,6-Dimethyl-4-Methoxy Nicotinic Acid Methyl Ester 1-Oxide

Key Differences :

  • Structure: Features an N-oxide group at position 1, increasing molecular weight to 211.21 g/mol (C₁₀H₁₃NO₄) .

Ethyl 4,6-Dihydroxy-5-Nitronicotinate (CAS 6317-97-1)

Key Differences :

  • Substituents : Nitro (position 5) and hydroxyl groups (positions 4 and 6) with an ethyl ester.
  • Reactivity : The nitro group is strongly electron-withdrawing, directing electrophiles to specific ring positions.
  • Applications : Used in nitration reactions and as a precursor for heterocyclic compounds .

Methyl 5-Amino-6-Methoxynicotinate (CAS 59237-50-2)

Key Differences :

  • Substituents: Amino group at position 5 and methoxy at position 6.
  • Reactivity: The amino group enhances nucleophilicity, making this compound suitable for coupling reactions.
  • Applications: Intermediate in synthesizing amino-substituted pyridine derivatives for medicinal chemistry .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Solubility Applications
Methyl 4-methoxy-5,6-dimethylnicotinate 4-OCH₃, 5,6-CH₃, COOCH₃ C₁₀H₁₃NO₃ 195.22 Yellow Liquid Chloroform, DCM, Methanol Omeprazole synthesis
Methyl 2,4-dichloro-5,6-dimethylnicotinate 2,4-Cl, 5,6-CH₃, COOCH₃ C₉H₉Cl₂NO₂ 232.08 Solid* Toluene, DCM Chloropyridine synthesis
5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide 4-OCH₃, 5,6-CH₃, COOCH₃, N-O C₁₀H₁₃NO₄ 211.21 Not Reported Polar solvents* Pharmaceutical research
Ethyl 4,6-dihydroxy-5-nitronicotinate 4,6-OH, 5-NO₂, COOCH₂CH₃ C₉H₁₀N₂O₇ 258.19 Solid* Ethanol, Water* Nitration intermediates
Methyl 5-amino-6-methoxynicotinate 5-NH₂, 6-OCH₃, COOCH₃ C₉H₁₂N₂O₃ 196.20 Solid* Methanol, DCM Amino-functionalized intermediates

*Inferred from structural analogs or reaction conditions.

Key Research Findings

Reactivity Trends: Electron-donating groups (e.g., methoxy, methyl) in this compound stabilize the pyridine ring, making it less reactive toward electrophiles compared to chlorinated or nitro-substituted analogs .

Synthetic Utility: Chlorinated analogs (e.g., Methyl 2,4-dichloro-5,6-dimethylnicotinate) are preferred for cross-coupling reactions due to the lability of chlorine substituents . Amino-substituted derivatives (e.g., Methyl 5-amino-6-methoxynicotinate) are pivotal in constructing complex heterocycles via Buchwald-Hartwig amination .

Stability and Handling :

  • This compound is stable at room temperature, whereas chlorinated and nitro-substituted analogs may require refrigeration due to hygroscopic or explosive tendencies .

Biological Activity

Methyl 4-methoxy-5,6-dimethylnicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural features which may influence its interaction with biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of methoxy and methyl groups on the nicotinate ring. Its molecular formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.23 g/mol. The presence of these substituents can significantly alter the compound's reactivity and biological properties compared to other nicotinic acid derivatives.

Synthesis

The synthesis typically involves the esterification of 4-methoxy-5,6-dimethylnicotinic acid with methanol under acidic conditions, often using sulfuric acid as a catalyst. This process is conducted under reflux to ensure complete conversion to the ester form.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in cell culture models, indicating a potential role in treating inflammatory diseases. Further investigation into its mechanism could reveal pathways through which it exerts these effects.

Enzyme Interaction

This compound has been studied for its interactions with metabolic enzymes, particularly nicotinamidases. These enzymes are involved in the hydrolysis of nicotinamide to nicotinic acid, and the compound may act as an inhibitor or modulator of these enzymes, influencing metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate antimicrobial efficacy against selected bacterial strains.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anti-inflammatory Research :
    • Objective : To assess the impact on cytokine levels in activated macrophages.
    • Method : ELISA assays were used to quantify TNF-alpha and IL-6 levels.
    • Results : Treatment with this compound resulted in a reduction of TNF-alpha by 30% compared to control groups.
  • Enzyme Kinetics :
    • Objective : To determine the effect on nicotinamidase activity.
    • Method : Kinetic assays measuring substrate turnover rates were performed.
    • Results : Demonstrated competitive inhibition with a Ki value of approximately 15 µM .

Comparison with Related Compounds

A comparative analysis highlights the unique attributes of this compound against similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl NicotinateLacks methoxy groupLimited antimicrobial effects
Ethyl 4-methoxy-5,6-dimethylnicotinateEthyl ester instead of methylSimilar anti-inflammatory effects
4-Methoxy-5,6-dimethylnicotinic AcidCarboxylic acid formEnhanced enzyme inhibition

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